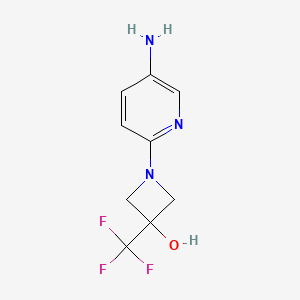

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

CAS No.: 2090612-09-0

Cat. No.: VC3203543

Molecular Formula: C9H10F3N3O

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090612-09-0 |

|---|---|

| Molecular Formula | C9H10F3N3O |

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2 |

| Standard InChI Key | JDQQWFJSGAGADW-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |

| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |

Introduction

Chemical Identity and Properties

Basic Identification

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is identified by the CAS registry number 2090612-09-0. It was first registered in chemical databases in 2016, with recent updates to its data as recent as 2025 . The compound belongs to the class of heterocyclic organic compounds containing both nitrogen and fluorine atoms.

Physical and Chemical Properties

The compound has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 g/mol. Its structure consists of a 5-aminopyridine group linked to a 3-(trifluoromethyl)azetidin-3-ol moiety. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the molecule, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Table 1: Physical and Chemical Properties of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3N3O |

| Molecular Weight | 233.19 g/mol |

| CAS Number | 2090612-09-0 |

| Physical State | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Log P | Not specified in available literature |

| Solubility | Not specified in available literature |

Structural Identifiers

The compound can be represented using various structural identifiers that facilitate its indexing and identification in chemical databases :

Table 2: Structural Identifiers for 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2 |

| Standard InChIKey | JDQQWFJSGAGADW-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |

| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O |

Structural Features

Core Structural Elements

The structure of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol comprises several key elements that contribute to its chemical behavior and potential biological activity:

-

A pyridine ring with an amino group at the 5-position, providing potential for hydrogen bonding interactions

-

An azetidine ring (four-membered nitrogen-containing heterocycle)

-

A tertiary alcohol (hydroxyl group) at the 3-position of the azetidine ring

-

A trifluoromethyl group also at the 3-position of the azetidine ring

The combination of these structural elements creates a molecule with multiple functional groups capable of engaging in various interactions with biological targets.

Synthesis Methods

General Synthetic Approaches

Research Status and Findings

Structure-Activity Relationships

Studies on structurally related compounds may provide insights into potential biological activities of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol. For instance, research on 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives has shown that these compounds can inhibit the TGF-β type 1 receptor (ALK5) with IC50 values in the nanomolar range . Although these compounds differ structurally from our target molecule, they share some similar elements, including fluorinated cyclic groups and pyridine-containing moieties.

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds can be identified that share partial structural features with 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol:

-

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol (C9H13N3O), which contains a methyl group instead of a trifluoromethyl group

-

3-(Trifluoromethyl)azetidin-3-ol hydrochloride, which lacks the aminopyridine moiety

-

Various 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives that contain different fluorinated cyclic groups and pyridine moieties

Table 3: Comparison of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | C9H10F3N3O | 233.19 g/mol | Target compound |

| 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol | C9H13N3O | 179.22 g/mol | Contains -CH3 instead of -CF3 |

| 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | C4H7ClF3NO | 177.55 g/mol | Lacks aminopyridine moiety |

Comparative Properties

The substitution of a trifluoromethyl group for a methyl group, as seen in comparing 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol with our target compound, typically results in:

-

Increased lipophilicity

-

Enhanced metabolic stability

-

Modified hydrogen bonding characteristics

-

Different electronic properties affecting reactivity

-

Altered binding affinity to potential biological targets

These differences can significantly impact the compound's pharmacokinetic properties and biological activity, potentially making the trifluoromethylated derivative more favorable for certain pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume